![molecular formula C18H16ClFN2O2S B2961303 3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 932970-08-6](/img/structure/B2961303.png)
3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a triazine ring (a six-membered ring with three nitrogens and three carbons), a thione group (a sulfur atom double-bonded to a carbon), and a methoxy group (an oxygen bonded to a methyl group). It also has a chloro group and a fluoro group, which are halogens commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Triazine derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the halogens might also make this compound reactive in certain conditions.Scientific Research Applications
Chemical Transformations and Structural Analysis
Research on similar compounds, like 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione, reveals interesting chemical transformations. These compounds undergo isomerization and deacetylation under certain conditions, shedding light on the dynamic nature of similar chemical structures (Sedova et al., 2017). Additionally, studies on the crystal and molecular structures of related 1,3,4-oxadiazol-2(3H)-thiones provide insights into their solid-state molecular packing arrangements, which can be critical in understanding the physical properties of similar compounds (Khan et al., 2014).
Potential in Pharmacology and Medicine
Compounds like 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives have been evaluated for their anticancer activities. This suggests that similar compounds, including the one , might hold potential in the development of anticancer drugs (Aboraia et al., 2006). Moreover, research on various substituted quinazolines, which share structural similarities, indicates that specific structural features can be essential for inhibitory activity in biological systems, hinting at the potential biological relevance of our compound of interest (Takase et al., 1994).
Industrial and Material Science Applications
In the realm of material science, oxadiazole derivatives have been synthesized and tested for their efficacy in controlling mild steel dissolution, demonstrating their potential as corrosion inhibitors. This indicates that similar compounds could have applications in materials protection and engineering (Kalia et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
10-(3-chloro-4-methoxyphenyl)-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c1-18-9-14(12-7-10(20)3-5-15(12)24-18)21-17(25)22(18)11-4-6-16(23-2)13(19)8-11/h3-8,14H,9H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBDLVCGNEHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)F)NC(=S)N2C4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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